molecular formula C9H9BrF3N B13273178 2-bromo-4-methyl-N-(2,2,2-trifluoroethyl)aniline

2-bromo-4-methyl-N-(2,2,2-trifluoroethyl)aniline

Cat. No.: B13273178
M. Wt: 268.07 g/mol
InChI Key: XOKSJWKURIENOD-UHFFFAOYSA-N
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Description

2-bromo-4-methyl-N-(2,2,2-trifluoroethyl)aniline is an organic compound with the molecular formula C9H9BrF3N It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 2-position, a methyl group at the 4-position, and an N-(2,2,2-trifluoroethyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-methyl-N-(2,2,2-trifluoroethyl)aniline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-4-methyl-N-(2,2,2-trifluoroethyl)aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups at the bromine position.

Scientific Research Applications

2-bromo-4-methyl-N-(2,2,2-trifluoroethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-4-methyl-N-(2,2,2-trifluoroethyl)aniline involves its interaction with molecular targets through its functional groups. The trifluoroethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-4-methyl-N-(2,2,2-trifluoroethyl)aniline is unique due to the combination of its substituents, which confer specific chemical and physical properties. The presence of the trifluoroethyl group enhances its lipophilicity and metabolic stability, while the bromine atom allows for further functionalization through substitution reactions.

Properties

Molecular Formula

C9H9BrF3N

Molecular Weight

268.07 g/mol

IUPAC Name

2-bromo-4-methyl-N-(2,2,2-trifluoroethyl)aniline

InChI

InChI=1S/C9H9BrF3N/c1-6-2-3-8(7(10)4-6)14-5-9(11,12)13/h2-4,14H,5H2,1H3

InChI Key

XOKSJWKURIENOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NCC(F)(F)F)Br

Origin of Product

United States

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